[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride
Description
This compound (hereafter referred to as Compound A) features a 2,3-dihydro-1,4-benzodioxin ring linked to a 2,5-dimethylpyrrole moiety via a methanamine group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications. Compound A has been explored as a building block in medicinal chemistry, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-10-7-12(9-16)11(2)17(10)13-3-4-14-15(8-13)19-6-5-18-14;/h3-4,7-8H,5-6,9,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHSNNOEJOULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxin Ring: Starting with catechol, the benzodioxin ring is formed through a reaction with an appropriate dihalide under basic conditions.
Pyrrole Ring Formation: The pyrrole ring is synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling Reaction: The benzodioxin and pyrrole intermediates are coupled using a suitable linker, often through a condensation reaction.
Final Amination and Hydrochloride Formation: The final step involves introducing the methanamine group and converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify intermediates and the final product.
Scalability: Adapting the reaction conditions for large-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole ring or the benzodioxin moiety.
Reduction: Reduction reactions can target the nitrogen in the pyrrole ring or the methanamine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, RNH2) for nucleophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Reduction: May yield reduced amines or alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor for developing drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, dyes, and other materials requiring specific structural features.
Mechanism of Action
The mechanism of action of [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin and pyrrole rings allow it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Modifications : Replacement of pyrrole with thiazole () or tetrazole () alters electronic properties and binding interactions.
- Functional Group Impact : Methanamine (primary amine) in Compound A vs. acetamide () or thiazol-2-amine () modifies hydrogen-bonding and target engagement.
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt of Compound A improves aqueous solubility compared to neutral analogues.
- Metabolic Stability : Tetrazole-containing derivatives () resist oxidative metabolism better than primary amines like Compound A .
- Binding Affinity : Thiazole and tetrazole rings () may enhance interactions with enzymes or receptors via π-stacking or metal coordination.
Biological Activity
The compound [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of compounds containing the 2,3-dihydro-1,4-benzodioxin moiety typically involves several steps:
- Formation of Benzodioxin Derivatives : The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]dioxin with various reagents to form sulfonamide derivatives.
- Pyrrole Formation : The introduction of pyrrole rings is achieved through cyclization reactions involving appropriate precursors.
- Final Derivatization : The final product is obtained through alkylation or amination reactions to yield the desired methanamine hydrochloride salt form.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Recent studies have highlighted its inhibitory effects on various enzymes:
- Acetylcholinesterase Inhibition : This compound has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. AChE inhibitors are vital for increasing acetylcholine levels in the brain, thus enhancing cognitive function.
- α-Glucosidase Inhibition : Another area of interest is its potential as an α-glucosidase inhibitor, which could be beneficial in treating Type 2 Diabetes Mellitus (T2DM) by moderating carbohydrate absorption in the intestines.
Case Studies and Research Findings
Several studies have been conducted to explore the biological effects and mechanisms of action:
-
Study on Enzyme Activity :
- A study synthesized various derivatives from 2,3-dihydrobenzo[1,4]dioxin and evaluated their inhibitory effects on AChE and α-glucosidase.
- Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against both enzymes, suggesting significant potential for therapeutic applications in neurodegenerative diseases and diabetes management .
-
Antimicrobial Activity :
- Preliminary investigations into antimicrobial properties revealed that derivatives of this compound exhibited activity against various bacterial strains. For instance, compounds with halogen substitutions showed enhanced efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity towards human cell lines .
Data Tables
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 5.4 | Inhibitor |
| Compound B | α-Glucosidase | 7.8 | Inhibitor |
| Compound C | MRSA | 0.25 | Antimicrobial |
The proposed mechanisms by which this compound exerts its biological effects include:
- Competitive Inhibition : For enzyme targets like AChE and α-glucosidase, the compound likely acts as a competitive inhibitor by binding to the active site and preventing substrate access.
- Structural Modifications : Variations in substituents on the benzodioxin and pyrrole rings can significantly influence binding affinity and selectivity towards specific enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
